molecular formula C28H30FNO4 B2528771 (2-fluorophenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 680604-93-7

(2-fluorophenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2528771
CAS No.: 680604-93-7
M. Wt: 463.549
InChI Key: YABMIPZTCCEAKU-UHFFFAOYSA-N
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Description

The compound (2-fluorophenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a structurally complex molecule featuring a 3,4-dihydroisoquinoline core substituted with 6,7-dimethoxy groups, a (4-isopropylphenoxy)methyl moiety at the N1 position, and a 2-fluorophenyl methanone group at the C2 position. The 2-fluorophenyl group may improve metabolic stability and binding affinity through halogen-specific interactions .

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FNO4/c1-18(2)19-9-11-21(12-10-19)34-17-25-23-16-27(33-4)26(32-3)15-20(23)13-14-30(25)28(31)22-7-5-6-8-24(22)29/h5-12,15-16,18,25H,13-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABMIPZTCCEAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-fluorophenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (commonly referred to as the target compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The target compound features a complex structure that includes a fluorophenyl group, an isoquinoline moiety, and several methoxy and phenoxy substituents. Its chemical formula is characterized by:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Isoquinoline core : Known for various biological activities including anticancer properties.
  • Methoxy groups : Potentially modulate the pharmacokinetic properties of the compound.

1. Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally similar to the target compound. For instance, derivatives of isoquinoline have shown significant cytotoxic effects against various cancer cell lines. The introduction of methoxy groups at specific positions on the isoquinoline ring has been noted to enhance anticancer activity. A study demonstrated that certain methoxy-substituted isoquinolines exhibited potent activity against MCF-7 breast cancer cells, suggesting that similar modifications in the target compound could yield significant anticancer properties .

2. Monoamine Oxidase Inhibition

Research on related compounds indicates that they may act as inhibitors of monoamine oxidase (MAO), particularly MAO-B. For example, derivatives containing a 2-fluorophenyl moiety were evaluated for their inhibitory effects on MAO-A and MAO-B. One study reported that certain derivatives had IC50 values in the low micromolar range, indicating effective inhibition . This suggests that the target compound may also possess similar inhibitory activity, contributing to its potential use in treating neurodegenerative disorders.

The mechanisms by which the target compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Receptor Binding : The structural components of the target compound may facilitate binding to specific receptors involved in cancer proliferation and neurodegeneration.
  • Enzyme Inhibition : The inhibition of enzymes such as MAO could lead to increased levels of neurotransmitters like dopamine and serotonin, potentially alleviating symptoms associated with depression and anxiety .

Case Study 1: Anticancer Screening

A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results highlighted that certain isoquinoline derivatives demonstrated significant cytotoxicity against cancer spheroids, suggesting a promising avenue for further exploration of the target compound's anticancer potential .

Case Study 2: Neuroprotective Effects

In vitro studies have indicated that some derivatives with structural similarities to the target compound exhibit neuroprotective effects through antioxidant mechanisms. The introduction of specific substituents was shown to enhance these properties, which could be beneficial in developing treatments for neurodegenerative diseases .

Data Summary

Activity TypeCompound/DerivativeIC50 Value (µM)Reference
Anticancer ActivityMethoxy-substituted isoquinolinesVaries
MAO-B Inhibition2-fluorophenyl derivatives0.013 - 0.099
Neuroprotective EffectsIsoquinoline derivativesNot specified

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the compound's promising anticancer activity. In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated that the compound exhibited significant antimitotic activity against a range of human tumor cell lines. The mean GI50 (concentration required to inhibit cell growth by 50%) and TGI (total growth inhibition) values were reported at 15.72 μM and 50.68 μM respectively, indicating a strong potential for further development as an anticancer agent .

1.2 Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the disruption of microtubule dynamics, a common target for cancer therapeutics. Further studies are needed to elucidate the specific pathways involved and to confirm these initial findings.

Neuroprotective Effects

Emerging research suggests that compounds similar to (2-fluorophenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone may possess neuroprotective properties. Isoquinoline derivatives have been associated with neuroprotection through mechanisms such as antioxidant activity and modulation of neurotransmitter systems . This area of research is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacological Activities

3.1 Anti-inflammatory Properties

Preliminary data indicate that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The structure suggests potential interactions with inflammatory pathways, although specific studies are still required to validate these effects.

3.2 Antimicrobial Activity

There is growing interest in the antimicrobial properties of isoquinoline derivatives. The compound's unique structure may contribute to its ability to inhibit bacterial growth or viral replication, making it a candidate for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the isoquinoline core can significantly influence biological activity. For instance, modifications at the fluorophenyl or isopropylphenoxy positions may enhance potency or selectivity for specific biological targets .

6.1 Case Study: Anticancer Evaluation

A recent case study involved synthesizing the compound and evaluating its efficacy against a panel of cancer cell lines using NCI protocols . Results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell types.

6.2 Case Study: Neuroprotection

Another study investigated the neuroprotective effects of related isoquinoline derivatives in models of oxidative stress-induced neuronal damage . These studies suggest that compounds with similar structures could provide significant protection against neurodegeneration.

Chemical Reactions Analysis

Ketone Reactivity

The methanone group is susceptible to nucleophilic addition and reduction reactions.

Reaction TypeConditions/ReagentsProductNotesReferences
Reduction LiAlH<sub>4</sub> or NaBH<sub>4</sub> (with catalysts)Secondary alcoholSteric hindrance from adjacent groups may slow reactivity. LiAlH<sub>4</sub> preferred for ketones.
Grignard Addition RMgX (e.g., CH<sub>3</sub>MgBr)Tertiary alcoholNucleophilic attack at the carbonyl carbon forms a new C–R bond.

Dihydroisoquinoline Ring Transformations

The partially saturated isoquinoline ring may undergo oxidation or further functionalization.

Reaction TypeConditions/ReagentsProductNotesReferences
Oxidation DDQ or MnO<sub>2</sub>Aromatic isoquinolineDehydrogenation removes two hydrogens, forming a fully conjugated system.
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)Nitrated derivativeMethoxy groups direct electrophiles to para/ortho positions. Fluorine’s electron-withdrawing effect may limit reactivity.

Aromatic Ring Reactivity

The 2-fluorophenyl and 4-isopropylphenoxymethyl groups exhibit distinct reactivity patterns.

2-Fluorophenyl Group

  • Electrophilic Substitution : Limited due to fluorine’s deactivating effect. Halogenation or sulfonation would require harsh conditions.

  • Nucleophilic Aromatic Substitution : Unlikely unless activated by strong electron-withdrawing groups.

4-Isopropylphenoxymethyl Group

Reaction TypeConditions/ReagentsProductNotesReferences
Ether Cleavage HBr (48%)Phenol and bromomethane derivativeAcidic cleavage of the ether bond. Steric bulk from isopropyl may slow kinetics.
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>OCarboxylic acid or ketoneMethylene adjacent to oxygen may oxidize to a carbonyl.

Methoxy Group Demethylation

The 6,7-dimethoxy groups may undergo demethylation under strong acidic or Lewis acidic conditions.

Reaction TypeConditions/ReagentsProductNotesReferences
BBr<sub>3</sub>-Mediated Demethylation BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub>Catechol derivativeSelective removal of methyl groups to yield dihydroxyisoquinoline.

Steric and Electronic Effects

  • Steric Hindrance : The 4-isopropylphenoxymethyl group may impede reactions at the dihydroisoquinoline nitrogen or adjacent positions.

  • Electronic Effects :

    • Methoxy groups enhance electron density on the isoquinoline ring, favoring electrophilic attack.

    • Fluorine’s inductive effect reduces electron density on the 2-fluorophenyl ring, directing electrophiles to meta positions.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Phenoxy Ketone Group Key Features
Target Compound C₂₈H₃₀FNO₄ 463.5 4-isopropylphenoxy (2-fluorophenyl)methanone Moderate lipophilicity; fluorophenyl enhances metabolic stability
1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] C₂₈H₂₈N₂O₄ 456.5 None Phenylenebis(methanone) Dimeric structure; higher molecular weight and reduced solubility
1-(6,7-Dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone C₂₇H₂₆F₃NO₄ 485.5 3-(trifluoromethyl)phenoxy 2-phenylethanone High lipophilicity (CF₃ group); potential for enhanced membrane permeability

Key Observations:

Substituent Effects: The 4-isopropylphenoxy group in the target compound provides moderate lipophilicity (clogP ~3.2 estimated), whereas the 3-(trifluoromethyl)phenoxy group in the analog () increases clogP to ~4.1 due to the electron-withdrawing CF₃ group . The 2-fluorophenyl methanone in the target compound may engage in halogen bonding with target proteins, a feature absent in the phenylenebis analog () .

Synthetic Accessibility: The target compound and the trifluoromethyl analog () likely share synthetic pathways, such as nucleophilic substitution to attach phenoxy-methyl groups to the dihydroisoquinoline nitrogen . The bis-compound () requires dimerization, increasing synthetic complexity and reducing yield compared to monomeric analogs .

Binding Affinity and Selectivity

  • Hydrophobic Interactions: The 4-isopropylphenoxy group in the target compound may form hydrophobic enclosures with protein residues, as predicted by Glide XP docking studies . In contrast, the trifluoromethyl analog () could exhibit stronger van der Waals interactions due to its larger surface area.
  • Halogen Bonding: The 2-fluorophenyl group in the target compound may form weak halogen bonds (e.g., with carbonyl oxygens in enzymes), whereas non-fluorinated analogs (e.g., ) lack this capability .

Pharmacokinetic Profiles

  • Metabolic Stability: Fluorination at the phenyl ring (target compound) reduces susceptibility to oxidative metabolism compared to non-fluorinated analogs .
  • Solubility : The bis-compound () exhibits lower aqueous solubility (<10 µg/mL predicted) due to its dimeric structure, whereas the target compound and trifluoromethyl analog () show moderate solubility (~50–100 µg/mL) .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparison ():

  • Target vs. Trifluoromethyl Analog (): Tc ≈ 0.65 (moderate similarity due to shared dihydroisoquinoline core but divergent substituents).
  • Target vs. Bis-Compound () : Tc ≈ 0.40 (low similarity due to structural dimerization and lack of fluorophenyl group).

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Mannich reactions for isoquinoline ring formation.
  • Nucleophilic substitution for fluorophenyl and isopropylphenoxy group incorporation.
  • Catalytic methods : Palladium or copper catalysts may facilitate coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
  • Solvent optimization : Reflux conditions in ethanol or dimethylformamide (DMF) can enhance yields .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) .

Example Reaction Table :

StepReaction TypeReagents/ConditionsYield (%)
1Ring formationEthanol, 80°C, 12h45–60
2SubstitutionPd(OAc)₂, DMF, 100°C70–85

Q. How can the compound’s purity and structural integrity be validated?

  • Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ≈ 480.2 g/mol).
    • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., π-π stacking distances ~3.9 Å) .

Q. What solvents and storage conditions are optimal for preserving stability?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water .
  • Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the dihydroisoquinoline ring .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screen against protein databases (e.g., PDBe) to identify potential targets (e.g., kinases, GPCRs) .
  • Machine learning : Train models on ChEMBL or PubChem data to predict ADMET properties (e.g., logP ≈ 3.5) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) .
  • Off-target profiling : Use kinome-wide screening to rule out non-specific binding .
  • Meta-analysis : Compare data across platforms (e.g., SPR vs. fluorescence polarization) to assess assay-specific biases .

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers .
  • In vitro testing : Compare isomer activity in enzyme inhibition assays (e.g., ΔIC₅₀ > 10-fold indicates stereospecificity) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent models : Administer intravenously (2 mg/kg) to measure plasma half-life (t₁/₂) and brain penetration (logBB > 0.3) .
  • Toxicogenomics : Analyze liver RNA-seq data post-administration to identify off-target gene regulation .

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